1-[3-chloro-2-(pyrrolidin-1-yl)phenyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1H-1,2,3,4-tetraazole is a synthetic organic compound that features a pyrrolidine ring and a tetraazole ring
Preparation Methods
The synthesis of 1-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1H-1,2,3,4-tetraazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Tetraazole Ring: The tetraazole ring is formed through cyclization reactions involving azide precursors and nitriles under acidic or basic conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1H-1,2,3,4-tetraazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the tetraazole ring contribute to its binding affinity and specificity . The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects .
Comparison with Similar Compounds
1-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1H-1,2,3,4-tetraazole can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one: This compound also contains a chloro group and a nitrogen-containing ring, but differs in its overall structure and biological activity.
4-(1-pyrrolidinyl)piperidine: This compound features a pyrrolidine ring but has different substituents and chemical properties.
Properties
Molecular Formula |
C11H12ClN5 |
---|---|
Molecular Weight |
249.70 g/mol |
IUPAC Name |
1-(3-chloro-2-pyrrolidin-1-ylphenyl)tetrazole |
InChI |
InChI=1S/C11H12ClN5/c12-9-4-3-5-10(17-8-13-14-15-17)11(9)16-6-1-2-7-16/h3-5,8H,1-2,6-7H2 |
InChI Key |
OGIPGNSOYIFFIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=C2Cl)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.